molecular formula C15H20O3 B14614874 2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 59348-06-0

2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B14614874
CAS No.: 59348-06-0
M. Wt: 248.32 g/mol
InChI Key: LZSULSQXUQIVAX-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of phenoxymethyl chloride with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: A similar spirocyclic compound with a different substitution pattern.

    1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a larger ring system.

Uniqueness

2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern and the presence of the phenoxymethyl group. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

59348-06-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-(phenoxymethyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H20O3/c1-3-7-13(8-4-1)16-11-14-12-17-15(18-14)9-5-2-6-10-15/h1,3-4,7-8,14H,2,5-6,9-12H2

InChI Key

LZSULSQXUQIVAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(O2)COC3=CC=CC=C3

Origin of Product

United States

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